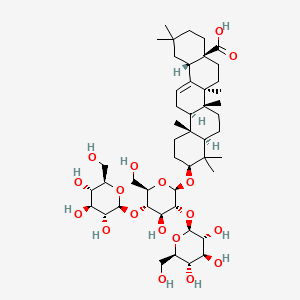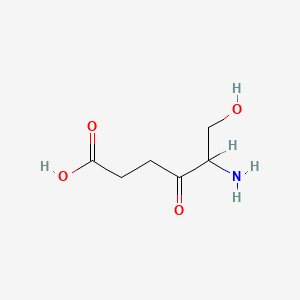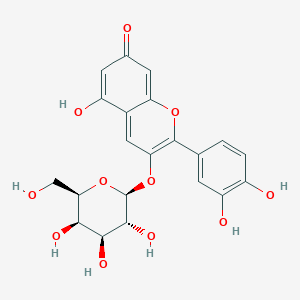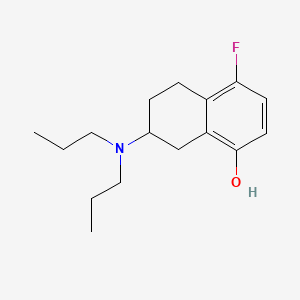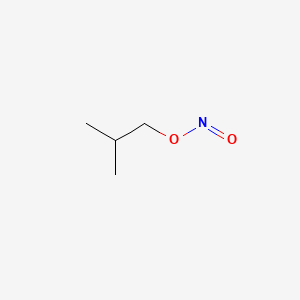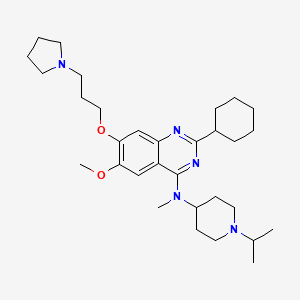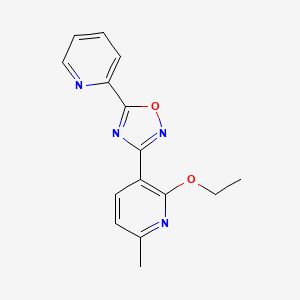
3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel synthesis methods for 1,2,4-oxadiazoles, including the compound , have been explored using various techniques. For instance, Piccionello et al. (2009) describe the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles (Piccionello et al., 2009).
Chemical Reactions and Derivatives : The reactions of 1,2,4-oxadiazoles with other compounds, leading to the formation of various derivatives, have been studied. For example, Suyama et al. (1994) investigated the reaction of N-Cyanocarbonimidate and related compounds with hydroxylamine, producing derivatives of 1,2,4-oxadiazole (Suyama et al., 1994).
Material Science Applications
Liquid Crystalline Properties : Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles containing pyridine as an electron-acceptor substituent, which are relevant in the study of liquid crystals (Karamysheva et al., 2001).
Coordination Polymers : Ding et al. (2017) explored the synthesis of coordination polymers with oxadiazol-pyridine ligands, which are important in the field of material science for their luminescent properties and potential applications in sensing and catalysis (Ding et al., 2017).
Biological Activities
Anticancer Properties : Redda and Gangapuram (2007) synthesized 1,2,4-oxadiazolyl tetrahydropyridines with potential anticancer activities, demonstrating the biological relevance of 1,2,4-oxadiazole derivatives (Redda & Gangapuram, 2007).
Antimicrobial Activities : Bayrak et al. (2009) evaluated the antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the potential of 1,2,4-oxadiazoles in pharmaceutical applications (Bayrak et al., 2009).
properties
Product Name |
3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N4O2/c1-3-20-14-11(8-7-10(2)17-14)13-18-15(21-19-13)12-6-4-5-9-16-12/h4-9H,3H2,1-2H3 |
InChI Key |
MIRTYCBHRCDTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



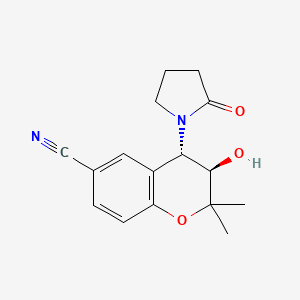
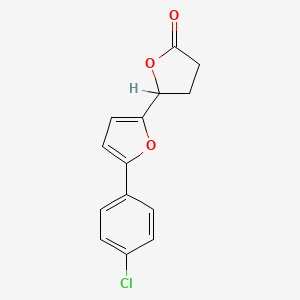

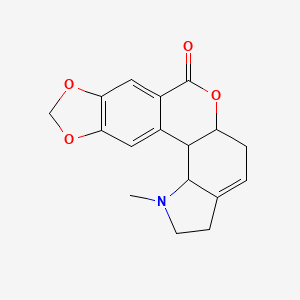
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
